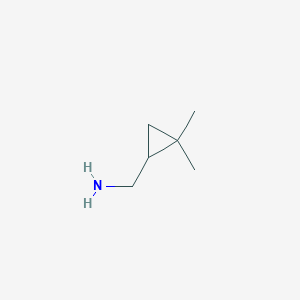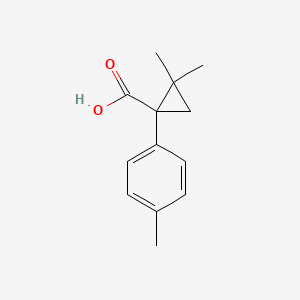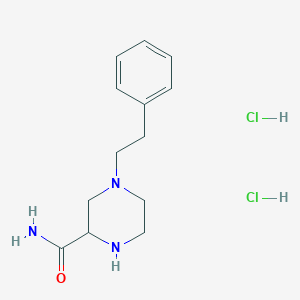
4-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride
Vue d'ensemble
Description
4-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride, commonly referred to as PPCA-DHC, is a synthetic compound that has been used in a variety of scientific and medical research applications. It is a highly water soluble salt with a molecular weight of 544.93 g/mol, and is composed of a piperazine ring with a carboxylic acid amide group attached to the 4-position of the ring. The dihydrochloride form of the compound is the most commonly used form, as it has a higher solubility in water than the other forms.
Applications De Recherche Scientifique
Use in Chemical Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the direct synthesis of amides from amines and carboxylic acids . This method is efficient and shows broad functional group compatibility .
- Methods of Application : The method involves the use of diphenylsilane with N-methylpyrrolidine for the direct synthesis of amides from amines and carboxylic acids . This process does not require the exclusion of air or moisture .
- Results or Outcomes : Various amides are made efficiently through this method . A Glorius robustness study demonstrated the broad functional group compatibility of this method .
Use in Antitubercular Activity Research
- Scientific Field : Medicinal Chemistry
- Application Summary : Analogues of pyrazinamide, such as N-(4-chlorophenyl)pyrazine-2-carboxamide and N-(2-ethylhexyl)pyrazine-2-carboxamide, which may involve the use of 4-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride in their synthesis, have been studied for their antitubercular activity .
- Methods of Application : The specific methods of synthesis for these compounds are not detailed in the source .
- Results or Outcomes : N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide showed the best activity against Mycobacterium tuberculosis H37Rv (<6.25 μg/mL) .
Use in Green Chemistry
- Scientific Field : Green Chemistry
- Application Summary : This compound is used in a method for the direct synthesis of amides from amines and carboxylic acids without exclusion of air or moisture using diphenylsilane with N-methylpyrrolidine . This method is more atom economic, safe and practical for diversified applications .
- Methods of Application : The method involves the use of diphenylsilane with N-methylpyrrolidine for the direct synthesis of amides from amines and carboxylic acids . This process does not require the exclusion of air or moisture .
- Results or Outcomes : Various amides are made efficiently, and broad functional group compatibility is shown through a Glorius robustness study .
Use in Catalytic Amidations
- Scientific Field : Catalysis
- Application Summary : This compound may be used in the catalytic formation of amide bonds from amines and carboxylic acids or esters . This method is more atom economic, safe and practical for diversified applications .
- Methods of Application : The specific methods of synthesis for these compounds are not detailed in the source .
- Results or Outcomes : The goal is to emphasize mechanistic and catalytic aspects, but also to discuss substrate tolerance and racemization issues (when applicable) .
Use in Green Chemistry
- Scientific Field : Green Chemistry
- Application Summary : This compound is used in a method for the direct synthesis of amides from amines and carboxylic acids without exclusion of air or moisture using diphenylsilane with N-methylpyrrolidine . This method is more atom economic, safe and practical for diversified applications .
- Methods of Application : The method involves the use of diphenylsilane with N-methylpyrrolidine for the direct synthesis of amides from amines and carboxylic acids . This process does not require the exclusion of air or moisture .
- Results or Outcomes : Various amides are made efficiently, and broad functional group compatibility is shown through a Glorius robustness study .
Use in Catalytic Amidations
- Scientific Field : Catalysis
- Application Summary : This compound may be used in the catalytic formation of amide bonds from amines and carboxylic acids or esters . This method is more atom economic, safe and practical for diversified applications .
- Methods of Application : The specific methods of synthesis for these compounds are not detailed in the source .
- Results or Outcomes : The goal is to emphasize mechanistic and catalytic aspects, but also to discuss substrate tolerance and racemization issues (when applicable) .
Propriétés
IUPAC Name |
4-(2-phenylethyl)piperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c14-13(17)12-10-16(9-7-15-12)8-6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H2,14,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNHXBAGULGHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)N)CCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenethyl-piperazine-2-carboxylic acid amide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



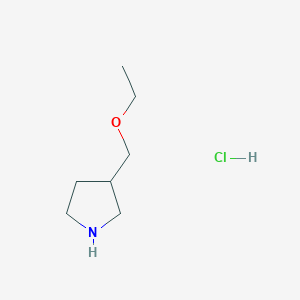
![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)
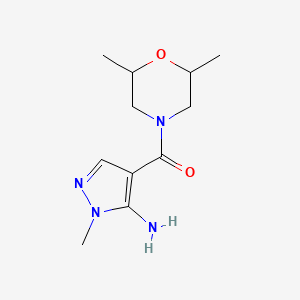
![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)
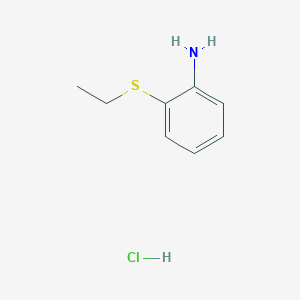
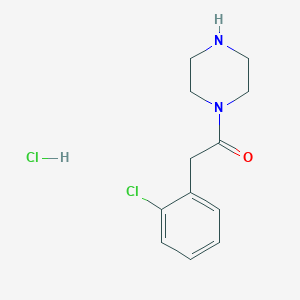
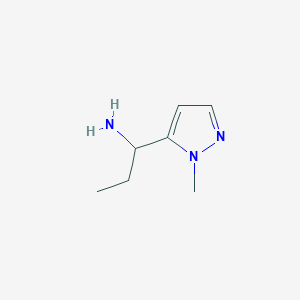
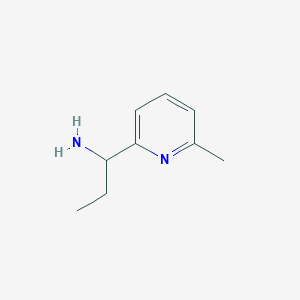

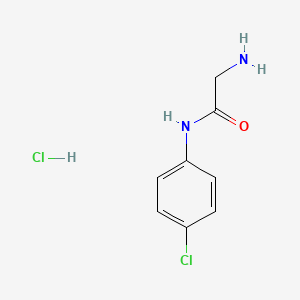
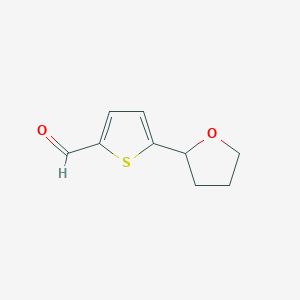
![2-[Ethyl(methyl)amino]-1-propanol](/img/structure/B1455004.png)
